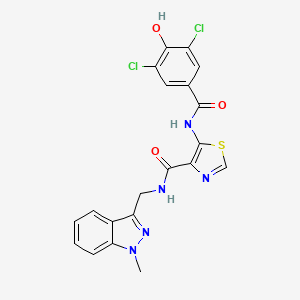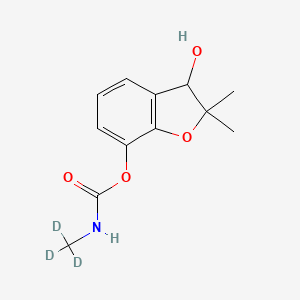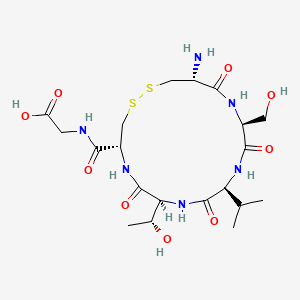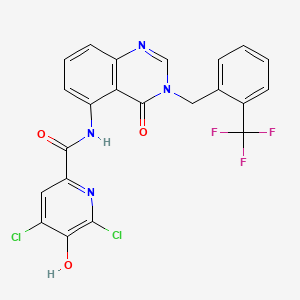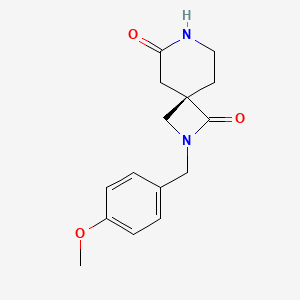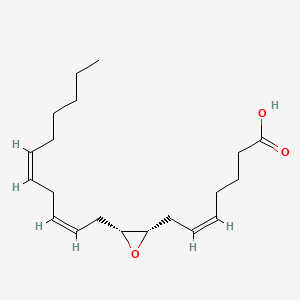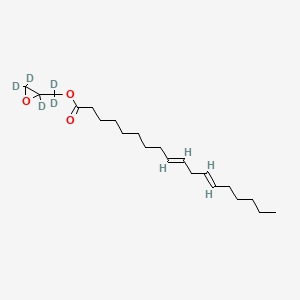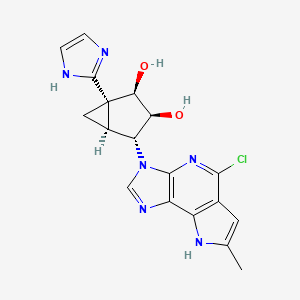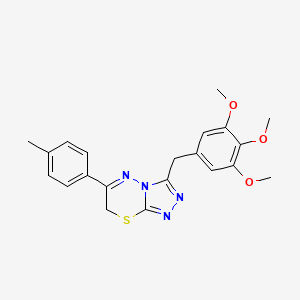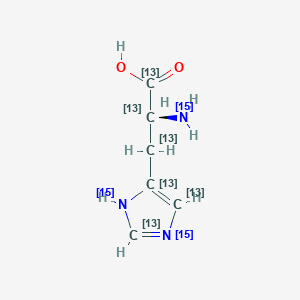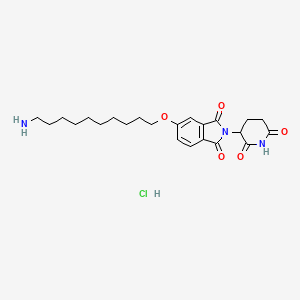
Thalidomide-5-O-C10-NH2 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-5-O-C10-NH2 (hydrochloride) is a compound based on Thalidomide, known for its ability to recruit CRBN protein. This compound is used as a cereblon ligand in the formation of PROTAC molecules, which are used in targeted protein degradation .
Méthodes De Préparation
Thalidomide-5-O-C10-NH2 (hydrochloride) is synthesized by modifying Thalidomide to include a linker that can connect to a target protein ligand. Industrial production methods typically involve solid-phase synthesis and purification processes to achieve high purity levels .
Analyse Des Réactions Chimiques
Thalidomide-5-O-C10-NH2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amine group, potentially forming oxides.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The linker can be substituted with different functional groups to form various PROTAC molecules.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Major products formed from these reactions include different PROTAC molecules with varying linker lengths and functional groups .
Applications De Recherche Scientifique
Thalidomide-5-O-C10-NH2 (hydrochloride) has several scientific research applications:
Chemistry: Used in the synthesis of PROTAC molecules for targeted protein degradation.
Biology: Helps in studying protein-protein interactions and cellular pathways.
Medicine: Investigated for its potential in treating diseases by degrading disease-causing proteins.
Industry: Utilized in drug discovery and development processes.
Mécanisme D'action
The compound exerts its effects by recruiting CRBN protein, a component of the E3 ubiquitin ligase complex. This recruitment leads to the ubiquitination and subsequent degradation of target proteins. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation in cells .
Comparaison Avec Des Composés Similaires
Thalidomide-5-O-C10-NH2 (hydrochloride) is unique due to its specific linker length and functional groups, which allow for precise targeting of proteins. Similar compounds include:
Thalidomide-5-O-C12-NH2 (hydrochloride): Similar structure but with a 12-carbon chain.
Thalidomide-NH-C5-NH2 (hydrochloride): Different linker and functional groups.
These compounds share the ability to recruit CRBN protein but differ in their linker lengths and functional groups, affecting their specificity and efficacy in targeting proteins .
Propriétés
Formule moléculaire |
C23H32ClN3O5 |
|---|---|
Poids moléculaire |
466.0 g/mol |
Nom IUPAC |
5-(10-aminodecoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C23H31N3O5.ClH/c24-13-7-5-3-1-2-4-6-8-14-31-16-9-10-17-18(15-16)23(30)26(22(17)29)19-11-12-20(27)25-21(19)28;/h9-10,15,19H,1-8,11-14,24H2,(H,25,27,28);1H |
Clé InChI |
CLCNTSDSFGDPEU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCCCCCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


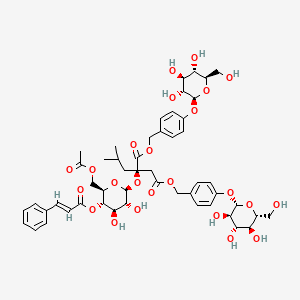
![[[4-[(2S)-3-[[3-[(2-chloroacetyl)amino]phenyl]methylamino]-2-[[2-(4-fluorophenyl)acetyl]amino]-3-oxopropyl]phenoxy]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B12374601.png)
